MAT2A Allosteric Inhibition Potency: The 8-Carboxylic Acid Scaffold Delivers Single-Digit Nanomolar IC₅₀ via Amide Elaboration
The tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold, when elaborated to compound 8 (an amide derivative), achieves an IC₅₀ of 18 nM against MAT2A enzymatic activity. This represents a >500-fold improvement over the untethered fragment (IC₅₀ >10 μM) and is contingent on the presence of the 8-carboxylic acid for amide coupling [1].
| Evidence Dimension | MAT2A enzymatic inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 18 nM (compound 8, derived from 8-carboxylic acid scaffold) |
| Comparator Or Baseline | >10,000 nM (initial fragment hit without 8-carboxylic acid elaboration) |
| Quantified Difference | >500-fold improvement |
| Conditions | Recombinant human MAT2A, S-adenosyl methionine production assay |
Why This Matters
Procurement of the 8-carboxylic acid building block is essential for synthesizing lead compounds with sub-100 nM MAT2A potency; alternative scaffolds lacking this functional group cannot achieve comparable potency.
- [1] Zhang, S., et al. (2023). Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability. Journal of Medicinal Chemistry, 66(7), 4849-4867. DOI: 10.1016/j.bmc.2023.100532X. View Source
